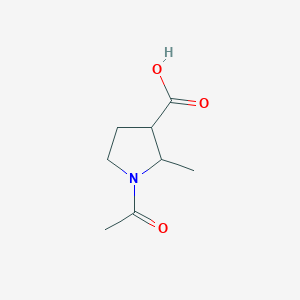
3-Phenyl-isoxazol-5-YL-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-isoxazol-5-YL-methylamine is a compound with significant interest in the field of medicinal chemistry. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-isoxazol-5-YL-methylamine typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, molecular iodine, and hydroxylamine . Another approach involves the use of Cu(I) or Ru(II) catalysts for the (3 + 2) cycloaddition reaction .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-isoxazol-5-YL-methylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized using reagents like sodium hypochlorite, leading to the formation of nitrile oxide intermediates .
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, triethylamine
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, base (e.g., sodium hydroxide)
Major Products: The major products formed from these reactions include 3,5-disubstituted isoxazoles and other functionalized derivatives .
Scientific Research Applications
3-Phenyl-isoxazol-5-YL-methylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-isoxazol-5-YL-methylamine involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A GABAA receptor agonist derived from isoxazole.
Parecoxib: A COX-2 inhibitor with anti-inflammatory properties.
Uniqueness: 3-Phenyl-isoxazol-5-YL-methylamine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its potential as an acetylcholinesterase inhibitor and its diverse applications in medicinal chemistry highlight its significance .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-methyl-3-phenyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H10N2O/c1-11-10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7,11H,1H3 |
InChI Key |
FGZXUZFKZDXWPY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



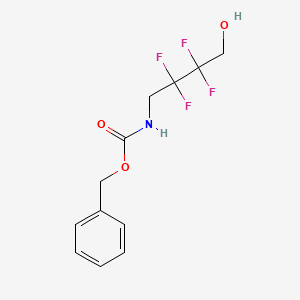
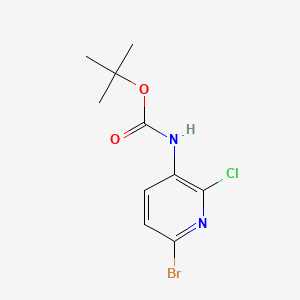
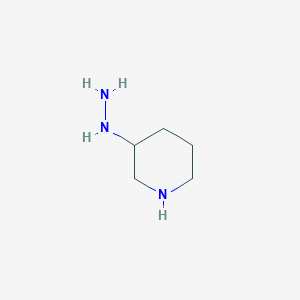
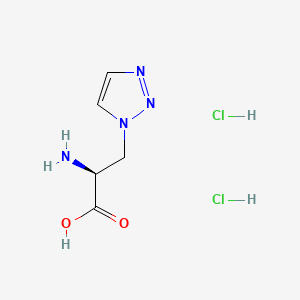
![4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13489920.png)
![Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13489938.png)
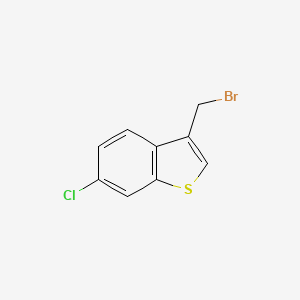

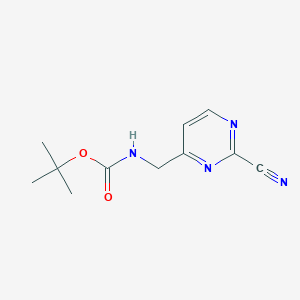

![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione](/img/structure/B13489987.png)
![3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13489988.png)
